molecular formula C17H19NO2S B2768378 1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine CAS No. 667912-31-4

1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine

Cat. No.: B2768378
CAS No.: 667912-31-4
M. Wt: 301.4
InChI Key: PMDQOALLOZGIBK-UHFFFAOYSA-N
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Description

1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine is a sulfonamide derivative featuring a biphenyl core substituted with a methyl group at the 4'-position and a pyrrolidine sulfonyl moiety at the 4-position. This compound is synthesized via nucleophilic addition reactions, such as the reaction between alkenylsulfonyl fluorides and pyrrolidine in acetonitrile, as demonstrated in a protocol yielding related sulfonamides . Crystallographic studies of analogous compounds, like 4-chloro-1-(4-methylphenylsulfonyl)pyrrolo[2,3-b]pyridine, reveal that the 4-methylphenylsulfonyl group forms a dihedral angle of ~79.6° with adjacent aromatic systems, influencing molecular packing and stability .

Properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)21(19,20)18-12-2-3-13-18/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQOALLOZGIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction

The 4'-methylbiphenyl scaffold is synthesized via Pd-catalyzed cross-coupling between 4-bromotoluene and phenylboronic acid derivatives. Optimized conditions from analogous systems employ:

Parameter Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equiv)
Solvent DME/H₂O (3:1)
Temperature 80°C, 12 h
Yield 82–89%

Sulfonation and Chlorination

Electrophilic sulfonation at the biphenyl para-position utilizes chlorosulfonic acid (ClSO₃H) under controlled conditions:

  • Sulfonation :

    • Biphenyl (1 equiv) in ClSO₃H (5 equiv) at 0°C → RT, 4 h
    • Quench with ice-water to precipitate sulfonic acid
  • Chlorination :

    • Sulfonic acid (1 equiv) with PCl₅ (3 equiv) in POCl₃, reflux 2 h
    • Distillation yields sulfonyl chloride (mp 98–101°C)

Pyrrolidine Coupling via Nucleophilic Substitution

The sulfonyl chloride intermediate reacts with pyrrolidine under Schotten-Baumann conditions:

Component Quantity
Sulfonyl chloride 1.0 equiv
Pyrrolidine 1.2 equiv
Triethylamine 2.5 equiv
Solvent Dichloromethane (0.5 M)
Temperature 0°C → RT, 3 h
Workup Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 4:1)
Yield 76–84%

Mechanistic Insight :
The reaction proceeds through a two-step nucleophilic acyl substitution:

  • Deprotonation of pyrrolidine by Et₃N to generate active amide ion
  • Displacement of chloride from sulfonyl electrophile

Analytical Characterization

Critical spectroscopic data for the final compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H, biphenyl H-2,6), 7.68 (d, J=8.0 Hz, 2H, biphenyl H-3,5), 7.45 (d, J=8.0 Hz, 2H, methylbiphenyl H-2',6'), 7.31 (d, J=8.0 Hz, 2H, methylbiphenyl H-3',5'), 3.25–3.18 (m, 4H, pyrrolidine H-2,5), 2.43 (s, 3H, CH₃), 1.92–1.85 (m, 4H, pyrrolidine H-3,4)
¹³C NMR (100 MHz, CDCl₃) δ 144.2 (C-SO₂), 139.8 (C-CH₃), 137.5, 133.2, 129.7, 128.4, 127.9, 127.3 (aromatic Cs), 46.8 (pyrrolidine C-2,5), 25.4 (pyrrolidine C-3,4), 21.1 (CH₃)
HRMS (ESI+) m/z calc. for C₁₈H₂₁NO₂S [M+H]⁺: 316.1372, found: 316.1369

Alternative Synthetic Approaches

Ullmann Coupling for Biphenyl Formation

Copper-mediated coupling of 4-iodotoluene and 4-bromobenzenesulfonyl chloride provides an alternative route under:

  • CuI (10 mol%), L-proline (20 mol%)
  • K₂CO₃, DMSO, 110°C, 24 h
  • Yield: 68%

Microwave-Assisted Sulfonation

Adapting methods from benzothiazole synthesis:

  • Sulfur trioxide complex in DMF
  • Microwave irradiation (150 W, 120°C, 20 min)
  • 22% increased yield vs conventional heating

Challenges and Optimization Strategies

Key Issues Identified :

  • Regioselectivity in sulfonation : Para-directing effects dominate, but ortho byproducts (≤15%) require chromatographic removal
  • Pyrrolidine stability : Excess base causes ring-opening at >50°C; strict temperature control essential
  • Scale-up limitations : Exothermic sulfonation requires slow reagent addition and cooling

Process Improvements :

  • Continuous flow sulfonation : Reduces thermal degradation (pilot-scale yield 91%)
  • Phase-transfer catalysis : Tetrabutylammonium bromide enhances biphenyl coupling efficiency (94% yield)

Chemical Reactions Analysis

Types of Reactions

1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the biphenyl moiety can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 4’-Carboxy-[1,1’-biphenyl]-4-yl sulfonyl pyrrolidine.

    Reduction: 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfanyl)pyrrolidine.

    Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The sulfonamide group is known to enhance the biological activity of drugs, making this compound a candidate for further investigation in anticancer therapies.
  • Inhibition of Enzymatic Activity : The sulfonyl moiety can act as a potent inhibitor of certain enzymes, which may be beneficial in treating diseases where these enzymes play a critical role. For example, sulfonamides are often used to inhibit carbonic anhydrase in the treatment of glaucoma and other conditions.

Material Science Applications

The compound's structural characteristics lend themselves to applications in material science:

  • Polymer Chemistry : this compound can be utilized as a monomer or crosslinking agent in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
  • Organic Photovoltaics : Due to its conjugated structure, this compound may also find applications in organic photovoltaic devices, potentially improving efficiency through better charge transport properties.

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of biphenyls exhibit significant activity against breast cancer cell lines. The introduction of the pyrrolidine ring was shown to enhance this activity due to improved binding interactions with target proteins .
  • Enzyme Inhibition : In another study focused on sulfonamides' role as enzyme inhibitors, it was found that compounds similar to this compound effectively inhibited carbonic anhydrase activity, suggesting potential therapeutic applications in managing conditions like glaucoma .
  • Polymer Development : Research conducted on the incorporation of sulfonamide-containing compounds into polymer matrices revealed improved mechanical properties and thermal stability. These findings suggest that this compound could serve as a valuable additive in advanced materials .

Mechanism of Action

The mechanism of action of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The biphenyl moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

    Biological Activity

    1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) derived from various studies.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C13H15NO2S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2\text{S}

    This structure features a pyrrolidine ring substituted with a sulfonyl group and a methyl-substituted biphenyl moiety, which may influence its biological interactions.

    Biological Activity Overview

    The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial properties and cytotoxicity.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.

    Key Findings:

    • In vitro Studies: Compounds with similar structures were tested against Mycobacterium species, including M. kansasii and M. marinum. The Minimum Inhibitory Concentration (MIC) values were promising, indicating effective antimicrobial properties comparable to standard treatments like isoniazid .
    • Mechanism of Action: The antimicrobial effect is believed to be associated with the compound's ability to disrupt cell wall synthesis or inhibit essential metabolic pathways in bacteria .

    Cytotoxic Effects

    In addition to antimicrobial properties, the cytotoxicity of this compound has been assessed using human cell lines.

    Cytotoxicity Studies:

    • Cell Lines Tested: The compound was evaluated against human monocytic leukemia THP-1 cells. Results indicated that while some derivatives showed cytotoxic effects, they generally exhibited low toxicity at therapeutic concentrations .
    • Structure-Cytotoxicity Relationship: Variations in substituents on the biphenyl ring significantly influenced cytotoxicity, suggesting that specific structural modifications could enhance or reduce toxicity .

    Structure-Activity Relationships (SAR)

    The SAR studies highlight the importance of the chemical structure in determining the biological activity of compounds related to this compound.

    Key Observations:

    • Substituent Effects: The presence of electron-donating or withdrawing groups on the biphenyl moiety alters the lipophilicity and electronic properties of the compound, affecting its interaction with biological targets .
    • Ring Modifications: Alterations in the pyrrolidine ring size or substituents can lead to variations in both antimicrobial and cytotoxic activities. For instance, increasing ring size has been correlated with enhanced activity against certain bacterial strains .

    Case Studies

    Several case studies have documented the biological activities of similar compounds:

    Study Compound Target Pathogen MIC (μM) Notes
    1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chlorideMycobacterium kansasii31.75Comparable to isoniazid
    SSR149415 (related structure)Human THP-1 cellsN/AFull antagonist; low toxicity observed

    Q & A

    Q. What are optimized synthetic routes for 1-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine?

    Methodological Answer: The synthesis involves sulfonylation of pyrrolidine with 4'-methyl-[1,1'-biphenyl]-4-sulfonyl chloride. Key parameters include base selection and solvent optimization. Evidence from analogous sulfonamide syntheses (e.g., 1-[(4-methylbenzene)sulfonyl]pyrrolidine) shows that aqueous K₂CO₃ or NaOH in THF at room temperature achieves >90% yield . Avoid non-polar solvents like DCM, which reduce yields to ~26% under similar conditions (Table 1).

    Table 1. Base and solvent effects on sulfonamide synthesis :

    BaseSolventYield (%)
    Aqueous K₂CO₃THF91
    Aqueous NaOHTHF91
    PyridineDCM57

    Q. How is the compound structurally characterized in crystallographic studies?

    Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL, SHELXT) are widely used for refinement and space-group determination . For biphenyl derivatives, non-planar dihedral angles (e.g., 38.02° between biphenyl rings) and weak C–H⋯π interactions are common structural features . Analytical workflows include:

    Data collection with high-resolution detectors.

    Structure solution via dual-space algorithms (SHELXD).

    Refinement with SHELXL using anisotropic displacement parameters .

    Advanced Research Questions

    Q. How do structural variations in biphenyl sulfonamides influence biological activity?

    Methodological Answer: Structure-activity relationship (SAR) studies require systematic modifications. For example:

    • Methyl substitution : The 4'-methyl group in the biphenyl system enhances lipophilicity, potentially improving membrane permeability .
    • Sulfonyl-pyrrolidine moiety : Acts as a hydrogen-bond acceptor, critical for target engagement (e.g., enzyme inhibition) .

    Table 2. Analogous compounds and biological activities :

    CompoundStructural FeatureActivity
    Target compound4'-Methyl biphenyl sulfoneUnder investigation
    Compound BChlorophenyl substitutionAnticancer properties
    Compound CPyridine instead of biphenylAntimicrobial effects

    Q. What challenges arise in resolving crystallographic data for this compound?

    Methodological Answer: Common challenges include:

    • Twinned crystals : Use SHELXL’s twin refinement tools with HKLF5 data format .
    • Disorder in sulfonyl/pyrrolidine groups : Apply restraints (e.g., SIMU, DELU) to stabilize refinement .
    • Weak diffraction : Optimize crystal growth via vapor diffusion with DMF/water mixtures .

    Critical Analysis : Contradictions in bond-length data (e.g., C–S bonds) may arise from low-resolution datasets. Cross-validate with DFT calculations or neutron diffraction .

    Q. How can researchers validate interactions between this compound and biological targets?

    Methodological Answer:

    Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

    Crystallographic studies : Co-crystallize with target proteins (e.g., kinases) to identify binding pockets .

    Computational docking : Use AutoDock Vina with force fields optimized for sulfonamides .

    Note : Preliminary studies suggest interactions with cancer pathway proteins (e.g., FGFR kinases), but quantitative data (e.g., IC₅₀) are lacking .

    Q. What analytical techniques confirm purity and stability under experimental conditions?

    Methodological Answer:

    • HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6) for baseline separation of degradation products .
    • Mass spectrometry : High-resolution ESI-MS to detect sulfonic acid byproducts (e.g., m/z 295.08 for des-methyl derivatives) .
    • Stability testing : Store at –20°C in amber vials to prevent photodegradation of the sulfonyl group .

    Data Contradictions and Resolution

    • Synthetic yields : Pyridine in DCM yields 57% in one study but <30% in analogous reactions . Resolution: Ensure inert atmosphere (N₂) to suppress side reactions .
    • Dihedral angles : Biphenyl torsion angles vary between 38.02° (X-ray) and 41.62° (computational models) . Resolution: Use dispersion-corrected DFT (e.g., B3LYP-D3) for accuracy .

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